molecular formula C8H10ClN3OS B8668124 4-(4-Chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one

4-(4-Chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one

Cat. No. B8668124
M. Wt: 231.70 g/mol
InChI Key: OQRUSCXIOOWEEX-UHFFFAOYSA-N
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Description

4-(4-Chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C8H10ClN3OS and its molecular weight is 231.70 g/mol. The purity is usually 95%.
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properties

Product Name

4-(4-Chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.70 g/mol

IUPAC Name

4-(4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one

InChI

InChI=1S/C8H10ClN3OS/c9-6-5-14-8(11-6)12-3-1-2-10-7(13)4-12/h5H,1-4H2,(H,10,13)

InChI Key

OQRUSCXIOOWEEX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CN(C1)C2=NC(=CS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combined 2,4-dichlorothiazole (405 mg, 2.63 mmol), 3-oxo-1,4-diazepan-1-ium trifluoroacetate (preparation described in Intermediate XX, 600 mg, 2.63 mmol), potassium phosphate tribasic (1395 mg, 6.57 mmol) and DMSO (22.00 ml) in a round bottomed flask, fitted with water-cooled condenser, balloon and septum. The mixture was heated to 150° C. for 7 hours with stirring. The dark solution was diluted with 100 mL 10% IPA/CHCl3, 40 mL water, mL aq. NaHCO3(sat.). The resulting suspension was extracted with 10% IPA/CHCl3, and the organic layers were combined and washed successively with water and brine. The organic fractions were pooled and concentrated to dryness. The residue was then loaded directly onto silica gel and purified by preparative HPLC Normal phase, eluting with CH2Cl2/MeOH (0-30%). The 3rd peak was collected and concentrated to afford 4-(4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one (179 mg, 0.773 mmol, 29.4% yield) as a brown solid.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1395 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
IPA CHCl3
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NaHCO3(sat.)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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